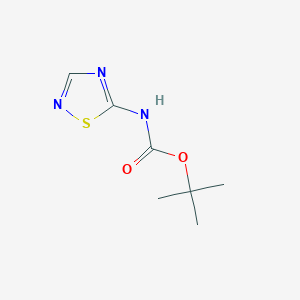

5-(Boc-氨基)-1,2,4-噻二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boc-protected amines are a class of compounds where an amine group is protected by a tert-butyl carbamate (Boc) group . This protection is crucial in the synthesis of multifunctional targets, especially when amino functions are involved .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is usually conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis

The molecular structure of Boc-protected amines generally consists of the amine group, the Boc protecting group, and the rest of the molecule . The exact structure would depend on the specific compound.Chemical Reactions Analysis

Boc-protected amines are stable towards most nucleophiles and bases . They can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis

The physical and chemical properties of Boc-protected amines would depend on the specific compound. Generally, these compounds are stable under normal conditions .科学研究应用

合成与化学应用

已报道一种从氯磺酰异氰酸酯和氮芥或氨基酸开始,合成五元环磺酰胺(1,2,5-噻二唑烷-1,1-二氧化物)N2,该N2由BOC基团取代的实用方法。这些化合物,包括涉及“5-(Boc-氨基)-1,2,4-噻二唑”的衍生化,由于C-4上的烷基团的明确构型和N5位置保护由苄基团(Regainia et al., 2000)。

生物学和药理学活性

与5-(Boc-氨基)-1,2,4-噻二唑密切相关的1,3,4-噻二唑骨架已知具有多种生物活性,包括对人类癌症的抗癌特性,并作为利尿剂、抗菌剂、抗真菌剂、抗结核剂和杀利什曼原虫剂。这些化合物影响中枢神经系统,表现出抗惊厥、抗炎、抗抑郁、镇痛和抗焦虑作用。这些活性的分子靶标包括几种酶,表明潜在治疗应用范围广泛(Matysiak, 2015)。

抗癌和神经保护活性

1,3,4-噻二唑类的特定衍生物已显示出对各种癌细胞系(包括源自神经系统和周围癌症的细胞系)有希望的抗癌活性。这些化合物抑制肿瘤细胞增殖和迁移,同时对神经元细胞培养产生营养作用,而不影响正常细胞的活力,表明它们的选择性抗癌和潜在的神经保护活性(Rzeski et al., 2007)。

缓蚀

1,3,4-噻二唑衍生物(包括与“5-(Boc-氨基)-1,2,4-噻二唑”类似的结构)的一种新应用涉及它们在酸性环境中用作金属的缓蚀剂。这些化合物由于具有吸附在金属表面的能力而表现出优异的保护性能,证明了它们在防腐蚀至关重要的工业应用中的潜力(Attou et al., 2020)。

抗菌剂

含有2-氨基-1,3,4-噻二唑部分的化合物由于其抗菌活性而引起了相当大的兴趣。这些衍生物可以被认为是药物合成的先导化合物,与标准药物相比显示出更高的抗菌活性。衍生化过程中氨基的存在表明2-氨基-1,3,4-噻二唑部分可以作为未来药理活性衍生物的良好支架(Serban et al., 2018)。

作用机制

Target of Action

Boc-protected amino groups are generally used in the synthesis of peptides . They play a crucial role in protecting the amine moiety in a wide range of biomolecules, making protection of amines one of the most fundamental and useful transformations in organic synthesis .

Mode of Action

The Boc group in 5-(Boc-amino)-1,2,4-thiadiazole is stable towards most nucleophiles and bases . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . This interaction with its targets leads to changes in the chemical structure of the compound.

Biochemical Pathways

Boc-protected amino groups are often used in peptide synthesis, suggesting that this compound may interact with biochemical pathways related to protein synthesis and modification .

Pharmacokinetics

The boc group is known to be stable and resistant to racemization during peptide synthesis, which could potentially enhance the bioavailability of the compound .

Result of Action

The boc group’s role in protecting amines during peptide synthesis suggests that this compound could play a role in the synthesis and modification of proteins .

Action Environment

The action of 5-(Boc-amino)-1,2,4-thiadiazole can be influenced by various environmental factors. For instance, the Boc group is stable towards most nucleophiles and bases, suggesting that the compound’s action, efficacy, and stability could be influenced by the presence of these substances in the environment . Furthermore, the Boc group can be cleaved under anhydrous acidic conditions , indicating that the compound’s action could also be influenced by pH and moisture levels.

安全和危害

未来方向

属性

IUPAC Name |

tert-butyl N-(1,2,4-thiadiazol-5-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S/c1-7(2,3)12-6(11)10-5-8-4-9-13-5/h4H,1-3H3,(H,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKRDLXVLFKXELZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=NS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Cyclopropyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxo-1H-benzimidazole-5-carboxamide](/img/structure/B2869675.png)

![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2869676.png)

![4-[4-(Aminomethyl)phenyl]morpholin-3-one](/img/structure/B2869679.png)

![2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2869680.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2869685.png)

![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2869688.png)

![1-(4-Methyl-2,3-dihydropyrido[2,3-b]pyrazin-1-yl)prop-2-en-1-one](/img/structure/B2869690.png)

![2-Spiro[2.5]octan-8-ylethanamine](/img/structure/B2869691.png)

![6-(4-Butylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2869695.png)

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2869698.png)